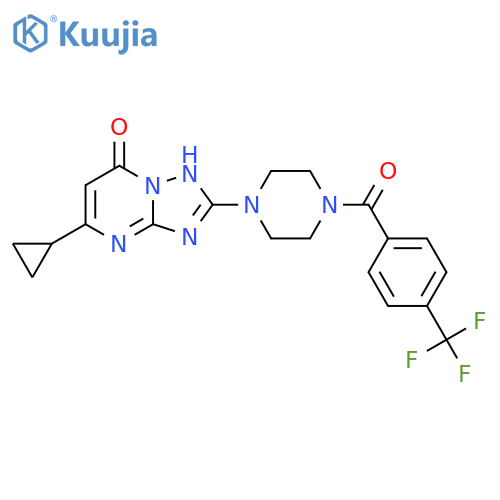

Cas no 2034583-20-3 (5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one)

5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one 化学的及び物理的性質

名前と識別子

-

- 5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one

- AKOS026687689

- 5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- 5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

- 5-cyclopropyl-2-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

- F6252-6896

- 2034583-20-3

-

- インチ: 1S/C20H19F3N6O2/c21-20(22,23)14-5-3-13(4-6-14)17(31)27-7-9-28(10-8-27)19-25-18-24-15(12-1-2-12)11-16(30)29(18)26-19/h3-6,11-12H,1-2,7-10H2,(H,24,25,26)

- InChIKey: UWBIVOXJAPTGJP-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)C(N1CCN(C2=NC3N(C(C=C(C4CC4)N=3)=O)N2)CC1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 432.15215836g/mol

- どういたいしつりょう: 432.15215836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 3

- 複雑さ: 863

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 80.6Ų

5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6252-6896-2mg |

5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

2034583-20-3 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6252-6896-4mg |

5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

2034583-20-3 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6252-6896-10mg |

5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

2034583-20-3 | 90%+ | 10mg |

$118.5 | 2023-05-18 | |

| Life Chemicals | F6252-6896-5mg |

5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

2034583-20-3 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6252-6896-3mg |

5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

2034583-20-3 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6252-6896-2μmol |

5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

2034583-20-3 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6252-6896-10μmol |

5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

2034583-20-3 | 90%+ | 10μl |

$103.5 | 2023-05-18 | |

| Life Chemicals | F6252-6896-5μmol |

5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

2034583-20-3 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6252-6896-1mg |

5-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

2034583-20-3 | 1mg |

$81.0 | 2023-09-09 |

5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-oneに関する追加情報

Introduction to Compound with CAS No. 2034583-20-3 and Product Name: 5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one

The compound with the CAS number 2034583-20-3 and the product name 5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a complex class of heterocyclic compounds that have garnered considerable attention due to their potential therapeutic applications. The structural features of this compound, particularly its intricate arrangement of nitrogen-containing rings and functional groups, make it a promising candidate for further investigation in drug discovery and development.

One of the most striking aspects of this compound is its 5-cyclopropyl substituent. Cyclopropyl groups are known for their ability to enhance the metabolic stability of molecules, which is a critical factor in drug design. By incorporating this group into the structure, the compound exhibits improved resistance to enzymatic degradation, potentially leading to a longer half-life and better bioavailability. This feature is particularly important in the development of oral medications, where sustained release and absorption are essential for efficacy.

The core structure of the compound consists of a fused triazolopyrimidinone ring system. This type of scaffold has shown promise in various pharmacological contexts due to its ability to interact with biological targets in multiple ways. The 1,2,4-triazolo moiety is known for its role in enhancing binding affinity and selectivity, which are crucial for minimizing side effects. Additionally, the presence of a 7H designation suggests a specific conformational preference that may influence its interactions with biological receptors.

Another key feature of this compound is the 4H component, which likely contributes to its overall stability and reactivity. The combination of these heterocyclic rings creates a complex three-dimensional structure that can be fine-tuned to optimize pharmacokinetic properties. This level of structural complexity is often associated with molecules that exhibit high binding affinity and selectivity for specific biological targets.

The presence of a trifluoromethyl group in the benzoylpiperazine moiety is another important consideration. Trifluoromethyl groups are frequently incorporated into drug molecules due to their ability to enhance lipophilicity and metabolic stability. This modification can significantly improve the pharmacokinetic profile of a compound, making it more suitable for therapeutic use. The specific positioning of this group in relation to other functional entities within the molecule likely plays a critical role in determining its overall activity.

The piperazine ring is another notable feature of this compound. Piperazine derivatives are well-known for their versatility in drug design, often serving as pharmacophores in a wide range of therapeutic areas. The 4-4-(trifluoromethyl)benzoylpiperazin-1-yl substituent adds an additional layer of complexity, potentially influencing both the electronic properties and steric interactions of the molecule. This combination makes it an intriguing candidate for further exploration in medicinal chemistry.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Studies have shown that molecules containing fused rings systems often exhibit enhanced binding affinity and selectivity for biological targets compared to simpler structures. The compound in question fits well within this trend, with its intricate arrangement of nitrogen-containing rings providing multiple points of interaction with biological receptors.

In addition to its structural complexity, this compound also possesses functional groups that are known to enhance bioavailability and reduce toxicity. For example, the cyclopropyl group not only improves metabolic stability but also contributes to favorable pharmacokinetic properties. Similarly, the trifluoromethyl group enhances lipophilicity without significantly increasing toxicity, making it an attractive modification for drug development.

Current research efforts are focused on understanding how these structural features influence biological activity. Computational modeling and experimental studies are being conducted to elucidate the mechanisms by which this compound interacts with biological targets. These studies aim to identify key interactions that contribute to its therapeutic potential and may guide future modifications for improved efficacy.

The potential applications of this compound are broad and span multiple therapeutic areas. Its structural features suggest that it may have utility as an inhibitor or modulator of various enzymes and receptors involved in disease pathways. For example, it may interact with kinases or other enzymes that play a role in cancer progression or inflammatory responses.

Furthermore, the compound's ability to cross cell membranes efficiently makes it a promising candidate for oral administration. This property is particularly important for chronic conditions where long-term treatment is necessary. By improving bioavailability and reducing metabolism by first-pass effects, this compound could offer improved patient compliance and therapeutic outcomes.

The synthesis and optimization of such complex molecules require careful consideration of synthetic pathways and reaction conditions. Advances in synthetic chemistry have enabled the efficient preparation of intricate heterocyclic compounds like this one. Techniques such as transition metal-catalyzed reactions and flow chemistry have made it possible to construct complex scaffolds with high precision and yield.

In conclusion,5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising therapeutic applications. Its unique combination of structural features makes it an attractive candidate for further investigation in drug discovery efforts aimed at developing novel treatments for various diseases.

2034583-20-3 (5-cyclopropyl-2-{4-4-(trifluoromethyl)benzoylpiperazin-1-yl}-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one) 関連製品

- 1805316-60-2(Ethyl 5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 2195951-66-5(2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide)

- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)

- 1391077-79-4(4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol)

- 898428-48-3(4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

- 148278-95-9((2S)-2-amino-3-methoxypropan-1-ol)

- 2227907-81-3(methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate)

- 1219981-15-3(4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride)

- 1805101-45-4(2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine)

- 922054-31-7(4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)